molecular formula C10H11BrN2 B12982049 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine

5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine

Cat. No.: B12982049
M. Wt: 239.11 g/mol
InChI Key: VJNYYEFCNMPXIY-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-iodopyridine.

    Coupling Reaction: Triethylsilyl acetylene is added to the solution of 5-bromo-2-iodopyridine to perform a coupling reaction, resulting in 5-bromo-2-(triethylsilyl)ethynylpyridine.

    Nitrogen Amination: The intermediate is then subjected to nitrogen amination using a nitrogen aminating agent to obtain 1-amino-5-bromo-2-(triethylsilyl)ethynylpyridine.

    Cyclization: Finally, the compound undergoes cyclization in the presence of silver carbonate to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of low-cost raw materials, easy-to-control reaction conditions, and high reaction selectivity are key factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromine atom and an isopropyl group in 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine makes it unique compared to other similar compounds.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-2-propan-2-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H11BrN2/c1-7(2)10-6-9-5-8(11)3-4-13(9)12-10/h3-7H,1-2H3

InChI Key

VJNYYEFCNMPXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC(=CC2=C1)Br

Origin of Product

United States

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